molecular formula C8H8BrNO B1286666 4-Bromo-2-methylbenzamide CAS No. 868776-08-3

4-Bromo-2-methylbenzamide

Cat. No. B1286666
CAS RN: 868776-08-3
M. Wt: 214.06 g/mol
InChI Key: PEXCDDFWOIUBNR-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzamide is a chemical compound that is part of the benzamide family, characterized by a bromine atom attached to the fourth position and a methyl group attached to the second position of the benzene ring. This compound is of interest in various chemical syntheses and reactions due to its functional groups.

Synthesis Analysis

The synthesis of compounds related to this compound involves various chemical reactions. For instance, the synthesis of 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a related compound, is achieved through the condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Another related compound, 1,2-bis(4-bromobenzamide)benzene, shows dual functionality and can act as a ligand or reactant in Suzuki coupling reactions . Additionally, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized and converted to polyphenol derivatives through oxidative polycondensation reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various techniques. The crystal structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined to crystallize in the monoclinic system with space group P21/c, and its structure is stabilized by multiple intramolecular and intermolecular interactions . Similarly, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, another related compound, was determined at low temperature by X-ray diffraction methods .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. The palladium-catalyzed direct arylation of heteroarene C–H bonds by bromobenzamides has been achieved, with 4-bromobenzamides showing good reactivity . The study of 1,2-bis(4-bromobenzamide)benzene revealed its potential as a ligand in palladium-catalyzed reactions or as a reactant in Suzuki coupling reactions . Furthermore, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from related compounds suggests the formation of bromonium ylides as key intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using various analytical techniques. Vibrational spectroscopic studies, including FT-IR and FT-Raman spectral analysis, along with DFT calculations, have been performed to investigate the properties of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde have been characterized by solubility tests, FT-IR, NMR, TG-DTA, DSC, SEC techniques, and fluorescence measurements .

Scientific Research Applications

Photochemical Cyclisation in Heterocyclic Compound Synthesis

4-Bromo-2-methylbenzamide has been utilized in photochemical cyclization reactions to synthesize narwedine-type enones. This process demonstrates its role in the formation of complex organic structures, crucial in medicinal chemistry and organic synthesis (Kametani, Yamaki, Terui, Shibuya, & Fukumoto, 1972).

Synthesis of Pyrrolidone Metabolites

Research indicates that derivatives of this compound are used in the synthesis of 5-hydroxy-2-pyrrolidones, which are metabolites of certain antipsychotic medications. These synthetic pathways are significant for understanding the metabolism and action of these drugs (Gawell, Hagberg, Högberg, & Widman, 1989).

Role in Synthesis of Galanthamine

The compound plays a role in the modified total synthesis of (±)-galanthamine, a compound with therapeutic relevance, particularly in Alzheimer's treatment. This synthesis pathway highlights its utility in the creation of biologically active molecules (Kametani, Yamaki, Yagi, & Fukumoto, 1969).

Research in Novel Drug Discovery

This compound derivatives have been investigated for their potential as novel synthetic opioids. This research underlines its role in developing new therapeutic agents, particularly in pain management and the treatment of opioid addiction (Elliott, Brandt, & Smith, 2016).

Evaluation in Neurokinin-2 Receptor Antagonism

The compound has been structurally derived to create N-methylbenzamide analogues, serving as potential neurokinin-2 receptor antagonists. These studies are pivotal for understanding and treating conditions related to neurokinin activity, like asthma and depression (Huang, Undem, & Korlipara, 2004).

Radioligand Development for PET Imaging

This compound derivatives are used in the synthesis of radioligands, which are essential tools in positron emission tomography (PET) imaging. This application aids in the visualization and study of biological processes at the molecular level (Airaksinen et al., 2008).

Antioxidant Potential from Marine Algae

Compounds structurally related to this compound, isolated from marine algae, have demonstrated significant antioxidant activity. This finding suggests potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

properties

IUPAC Name

4-bromo-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXCDDFWOIUBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609104
Record name 4-Bromo-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868776-08-3
Record name 4-Bromo-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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